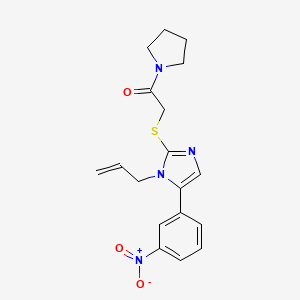

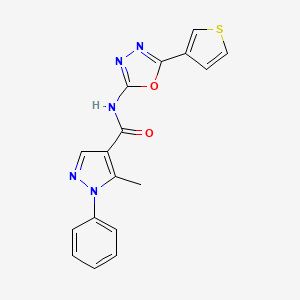

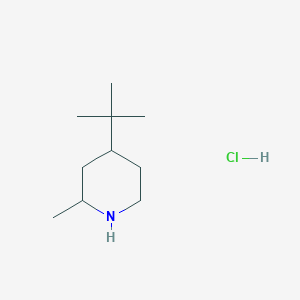

![molecular formula C13H18N2O3S B2494546 Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate CAS No. 544701-60-2](/img/structure/B2494546.png)

Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate

Vue d'ensemble

Description

“Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H18N2O3S . It is a key intermediate in organic synthesis .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” has been analyzed using single crystal X-ray diffraction . It crystallizes in the monoclinic crystal system P21/c space group . The molecules in the symmetric unit are crystallographically different and are linked through N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Physical And Chemical Properties Analysis

“Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” has an average mass of 282.359 Da and a monoisotopic mass of 282.103821 Da . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Key Intermediate in Organic Synthesis

“Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” is a key intermediate in organic synthesis . It plays a significant role in the synthesis of various organic compounds, contributing to the development of new substances and materials .

Pharmaceutical Applications

This compound is significantly important in the production of various pharmaceutical products . It’s used in the synthesis of anti-hypertensives , antitumors , anti-HIV-1 integrase , human cytomegalovirus inhibitors , hepatitis C virus inhibitors , Xa factor inhibitors , antineoplastic PAK4 activase inhibitors , phosphatidylinositol 3-kinase PI3K inhibitors , and antithrombotic activity drugs .

Dyes and Pesticides

“Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” is also used in the production of dyes and pesticides . Its unique chemical structure allows it to bind with various other compounds, creating a wide range of colors and pest control substances .

Agrochemical Products

This compound is a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .

Crystal Structure Analysis

The compound’s crystal structure has been analyzed using single crystal X-ray diffraction . This analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group . Such studies contribute to our understanding of the compound’s properties and potential applications .

Biologically Active Compounds

Thiophene-based analogs, such as “Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis of 4-nitro and 4-aminothienyl Ureas

“Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate” is used in the synthesis of 4-nitro and 4-aminothienyl ureas . These compounds have various applications in chemical and pharmaceutical industries .

Preparation of Thienopyrimidinone Analogs

This compound is also used in the preparation of thienopyrimidinone analogs . These analogs are important in the development of new drugs and other chemical substances .

Propriétés

IUPAC Name |

methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-18-12(16)11-10(7-8-19-11)15-13(17)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWRBEHMMJHPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330215 | |

| Record name | methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate | |

CAS RN |

544701-60-2 | |

| Record name | methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

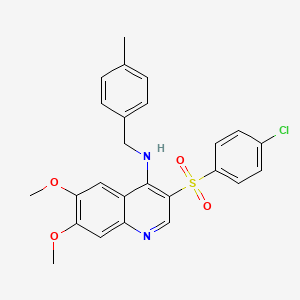

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

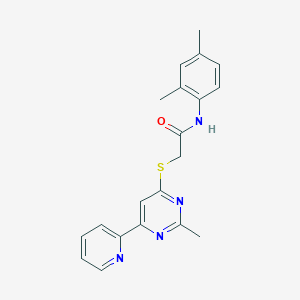

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

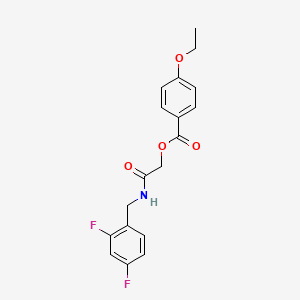

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)